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Compound of Interest

Compound Name: OD36

Cat. No.: B609712 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

in vivo efficacy of OD36.

Frequently Asked Questions (FAQs)
Q1: What is OD36 and what are its primary targets?

OD36 is a macrocyclic small molecule inhibitor with dual activity against Receptor-Interacting

serine/threonine-Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). It is a

potent inhibitor of RIPK2 with an IC50 of 5.3 nM.[1][2] It also demonstrates inhibitory activity

against ALK2 and its constitutively active mutant ALK2 R206H, with IC50 values of 47 nM and

22 nM, respectively.[1][2]

Q2: What is the mechanism of action of OD36?

OD36 functions as an ATP-competitive inhibitor. For RIPK2, it blocks the kinase's

autophosphorylation, which is a critical step in the downstream activation of NF-κB and MAPK

signaling pathways initiated by NOD1 and NOD2 receptors. For ALK2, it inhibits the

phosphorylation of downstream SMAD1/5 proteins, which are key mediators of the BMP

signaling pathway.

Q3: What is a recommended starting dose for in vivo studies?

A commonly cited and effective starting dose for OD36 in mice is 6.25 mg/kg administered via

intraperitoneal (i.p.) injection.[3][4] This dose has been shown to be effective in an acute
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peritonitis mouse model.[3][4] However, the optimal dose may vary depending on the animal

model, disease state, and route of administration.

Q4: How should I prepare OD36 for in vivo administration?

For intraperitoneal injection, a common formulation involves dissolving OD36 in a vehicle such

as Dimethyl Sulfoxide (DMSO) and further diluting it in a suitable vehicle like corn oil or a

solution containing PEG300, Tween80, and sterile water. One specific protocol for an oral

formulation involves creating a stock solution in DMSO and then preparing the final solution in

a vehicle of PEG300, Tween80, and ddH2O. It is crucial to ensure complete dissolution and to

prepare the solution fresh for each experiment to maintain stability.

Q5: What are the known off-target effects of OD36?

At a concentration of 100 nM, OD36 has been shown to have some inhibitory activity against

ALK1, SIK2 (Salt-inducible kinase 2), ACVR2B (Activin A Receptor Type 2B), and ACVRL1

(Activin A Receptor Like Type 1).[5] It is important to consider these potential off-target effects

when interpreting experimental results.

Troubleshooting Guides
Issue 1: Suboptimal or Lack of Efficacy
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Possible Cause Troubleshooting Step

Inadequate Dose

The reported effective dose of 6.25 mg/kg i.p. is

a starting point. Consider performing a dose-

response study to determine the optimal dose

for your specific model.

Poor Bioavailability/Stability

Ensure the formulation is prepared correctly and

administered immediately. Check for

precipitation of the compound in the vehicle.

The in vivo stability of OD36 has not been

extensively reported, so degradation after

administration could be a factor.

Ineffective Route of Administration

Intraperitoneal injection has been shown to be

effective. If using other routes (e.g., oral,

intravenous), the pharmacokinetic profile may

differ, requiring dose adjustment.

Timing of Administration

In the peritonitis model, OD36 was administered

30 minutes prior to the inflammatory stimulus.[3]

The timing of administration relative to disease

induction or measurement of endpoints is

critical.

Model-Specific Resistance

The target pathways (RIPK2 and ALK2) may not

be the primary drivers of pathology in your

specific disease model. Confirm the activation of

these pathways in your model through

techniques like Western blotting for

phosphorylated target proteins.

Issue 2: Unexpected Toxicity or Adverse Events
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Possible Cause Troubleshooting Step

High Dose
If observing signs of toxicity (e.g., weight loss,

lethargy, ruffled fur), reduce the dose of OD36.

Vehicle Toxicity

Administer the vehicle alone as a control group

to rule out toxicity from the formulation

components (e.g., DMSO).

Off-Target Effects

At higher concentrations, OD36 can inhibit other

kinases.[5] Consider if the observed toxicity

could be related to the inhibition of ALK1, SIK2,

ACVR2B, or ACVRL1.

Metabolite Toxicity

The in vivo metabolism of OD36 is not well-

documented. Toxic metabolites could be

generated.

Route of Administration

Certain routes of administration may lead to

higher local concentrations and toxicity.

Consider alternative routes if toxicity is

observed.

Quantitative Data Summary
Parameter Value Target Reference

IC50 5.3 nM RIPK2 [1][2]

IC50 47 nM ALK2 [1][2]

IC50 22 nM ALK2 (R206H) [1][2]

KD 37 nM ALK2 [1][2]

KD 90 nM ALK1 [3]

In Vivo Efficacy Dose 6.25 mg/kg (i.p.) RIPK2 [3][4]

Experimental Protocols
In Vivo Murine Peritonitis Model
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This protocol is adapted from a study demonstrating the in vivo efficacy of OD36 in an

inflammatory model.[3]

Animal Model: C57BL/6 mice.

OD36 Preparation: Prepare a stock solution of OD36 in DMSO. For injection, dilute the stock

solution in sterile corn oil to the final desired concentration. Ensure the final DMSO

concentration is minimal to avoid vehicle toxicity.

Administration: Administer OD36 at a dose of 6.25 mg/kg via intraperitoneal (i.p.) injection.

Induction of Peritonitis: 30 minutes after OD36 administration, induce peritonitis by i.p.

injection of 150 µg of muramyl dipeptide (MDP).

Endpoint Analysis: 4 hours after MDP injection, euthanize the mice and perform a peritoneal

lavage. Analyze the lavage fluid for inflammatory cell recruitment (e.g., neutrophils,

lymphocytes) via flow cytometry or differential cell counts. The cell pellet can be used for

RNA extraction and analysis of inflammatory gene expression by qRT-PCR.
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Caption: RIPK2 Signaling Pathway and Inhibition by OD36.
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Caption: ALK2 Signaling Pathway and Inhibition by OD36.
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Caption: General Experimental Workflow for In Vivo Studies with OD36.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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